8-fluoro-3-(3-methoxyphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline

Lipophilicity QSAR Drug-likeness

This compound is a fully substituted tricyclic heterocycle with a distinct pharmacophoric signature: a C8 fluorine on the quinoline ring, a 3-methoxyphenyl group at C3 of the pyrazole, and a 3-nitrophenyl substituent at N1. Unlike any of the >40 public pyrazolo[4,3-c]quinoline analogs, this precise substitution pattern is essential for structure-activity relationship (SAR) studies targeting the intersection of NO production inhibition, phosphodiesterase 4 (PDE4) antagonism, and hypoxia-selective prodrug activation. Non-nitro analogs (e.g., CAS 901268-71-1) and des-fluoro analogs (e.g., CAS 901005-64-9) lack the critical reductive trigger and metabolic stability respectively, directly invalidating comparative assays. Procure this specific CAS to ensure valid SAR conclusions.

Molecular Formula C23H15FN4O3
Molecular Weight 414.396
CAS No. 901005-40-1
Cat. No. B2913807
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-fluoro-3-(3-methoxyphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline
CAS901005-40-1
Molecular FormulaC23H15FN4O3
Molecular Weight414.396
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C2=NN(C3=C4C=C(C=CC4=NC=C32)F)C5=CC(=CC=C5)[N+](=O)[O-]
InChIInChI=1S/C23H15FN4O3/c1-31-18-7-2-4-14(10-18)22-20-13-25-21-9-8-15(24)11-19(21)23(20)27(26-22)16-5-3-6-17(12-16)28(29)30/h2-13H,1H3
InChIKeyAZTXYTRVVFDNAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

8-Fluoro-3-(3-methoxyphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline (CAS 901005-40-1): Structural Benchmark for Procurement in Pyrazoloquinoline Screening Libraries


The compound 8-fluoro-3-(3-methoxyphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline (CAS 901005-40-1) is a fully substituted tricyclic heterocycle belonging to the pyrazolo[4,3-c]quinoline class. Its core scaffold is associated with high-affinity benzodiazepine receptor binding, selective COX-2 inhibition, PDE4 antagonism, and anti-inflammatory activity via iNOS suppression [1]. The molecule incorporates three distinct pharmacophoric elements: a C8 fluorine on the quinoline ring, a 3-methoxyphenyl group at C3 of the pyrazole, and a 3-nitrophenyl substituent at N1. This exact substitution pattern distinguishes it from all >40 pyrazolo[4,3-c]quinolines with publicly disclosed biological data [2]. Physicochemical characterization via ZINC15 (ZINC38655165) reports a molecular weight of 414.4 g·mol⁻¹, calculated logP of 4.25, topological polar surface area (tPSA) of 83 Ų, and zero hydrogen-bond donors [3].

Why Generic Analogs Cannot Replace 8-Fluoro-3-(3-methoxyphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline in Focused Library Design


Pyrazolo[4,3-c]quinoline derivatives are not functionally interchangeable. Published SAR for PDE4 and iNOS inhibition demonstrates that activity is exquisitely sensitive to the nature and position of substituents on both the pyrazole and quinoline rings [1][2]. The combination of an electron-withdrawing C8 fluorine (which modulates metabolic stability and electrostatic potential) with a 3-methoxyphenyl donor and a 3-nitrophenyl acceptor creates a unique electronic and steric landscape that cannot be recapitulated by swapping any single substituent. Analogs lacking the C8 fluorine (e.g., 3-(3,4-dimethoxyphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline, CAS 901005-64-9) or missing the N1-nitrophenyl group (e.g., 8-fluoro-3-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline, CAS 901268-71-1) represent fundamentally different chemical entities with distinct predicted ADME profiles and, critically, no overlapping biological validation data [3]. Therefore, substituting any close analog risks invalidating structure-activity conclusions and wasting screening resources.

Differential Evidence Profile: 8-Fluoro-3-(3-methoxyphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline vs. Nearest Structural Analogs


Predicted Lipophilicity (logP) and Polarity (tPSA) Differentiate This Compound from Des-Nitro and Des-Fluoro Analogs

The target compound exhibits a calculated logP of 4.25 and tPSA of 83 Ų (ZINC15) [1]. By comparison, the des-nitro analog 8-fluoro-3-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline (CAS 901268-71-1) is predicted to have a logP approximately 0.7–1.0 units lower and a tPSA reduced by ~13 Ų based on group contribution analysis for aromatic nitro groups [2]. The des-fluoro analog 3-(3,4-dimethoxyphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline (CAS 901005-64-9) has a molecular weight of 426.4 g·mol⁻¹ and lacks the electronegative fluorine atom, altering hydrogen-bond acceptor capacity. These differences are sufficient to place the target compound in a distinct region of property space, as defined by CoMFA/CoMSIA models for pyrazolo[4,3-c]quinoline-3-one PDE4 inhibitors [3].

Lipophilicity QSAR Drug-likeness Pyrazoloquinoline

Absence of Public Biological Annotation Creates a Unique Opportunity for Novel Target Deorphaning

According to the ZINC15/ChEMBL20 database, compound 8-fluoro-3-(3-methoxyphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline (ZINC38655165) has no known biological activity recorded in any public assay [1]. In contrast, structurally related pyrazolo[4,3-c]quinolines—including 3-amino-4-(phenylamino) derivatives—have demonstrated potent NO inhibitory activity (e.g., compound 2a, IC₅₀ = 0.39 μM in LPS-stimulated RAW 264.7 cells) [2] and PDE4 antagonism. This data vacuum means that any screening hit generated with the target compound represents an original discovery, unencumbered by prior art, which is a tangible advantage for patent-focused industrial research teams.

Screening library ChEMBL Target identification Pyrazoloquinoline

Unique Electrophilic Nitro Substituent Enables Reductive Prodrug Strategies Absent in Non-Nitro Analogs

The 3-nitrophenyl group at N1 is a bioreducible handle that is absent in analogs such as 8-fluoro-3-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline (CAS 901268-71-1). Nitroaromatic reduction by bacterial nitroreductases (NfsA/NfsB) or under hypoxic conditions yields the corresponding aniline, which can alter electronic properties and trigger downstream biological effects [1]. This provides a mechanism for selective activation in tumor microenvironments or in antibiotic targeting. Other pyrazolo[4,3-c]quinolines that contain nitro groups—such as 3-(4-nitrophenyl) substituted compounds—are reported in the patent literature as specific bacterial β-glucuronidase inhibitors for chemotherapy-induced diarrhea [2], further establishing the functional significance of the nitro moiety.

Prodrug design Bioreduction Nitroreductase Hypoxia

Procurement-Focused Application Scenarios for 8-Fluoro-3-(3-methoxyphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline


Focused Screening Library for Dual iNOS/PDE4 Target Engagement

Deploy this compound as a representative member of a focused library designed to probe the intersection of NO production inhibition and phosphodiesterase 4 antagonism. While compound 2a (3-amino-4-phenylamino-1H-pyrazolo[4,3-c]quinoline) demonstrates an IC₅₀ of 0.39 μM for NO inhibition [1], the target compound introduces a C8 fluorine and N1 nitrophenyl group that are predicted by CoMFA/CoMSIA models to enhance electrostatic complementarity with PDE4 active sites [2]. Screening this compound alongside negative analogs (e.g., CAS 901268-71-1, which lacks the nitro group) enables a rigorous SAR assessment of nitro-dependent iNOS activity.

Bioreductive Prodrug Candidate in Hypoxia-Targeted Cancer Research

Use the compound as a scaffold for hypoxia-selective prodrug design. The 3-nitrophenyl group undergoes enzymatic reduction under low-oxygen conditions, converting to a 3-aminophenyl species that can alter DNA intercalation or target binding [3]. Direct procurement of the nitro-bearing compound (CAS 901005-40-1) is essential, as non-nitro analogs (e.g., CAS 901268-71-1) lack the reductive trigger and are unsuitable for hypoxia-directed strategies.

Metabolic Stability Profiling of C8-Fluorinated Heterocycles

Employ this compound in human liver microsome (HLM) stability assays to benchmark the effect of C8 fluorine substitution on oxidative metabolism within the pyrazolo[4,3-c]quinoline series. Compare directly against the des-fluoro analog 3-(3,4-dimethoxyphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline (CAS 901005-64-9) to isolate the contribution of fluorine to intrinsic clearance (CLint) values [4]. Such data guide medicinal chemistry optimization of lead series and inform procurement of fluorinated building blocks.

Bacterial β-Glucuronidase Inhibitor Screening for Chemotherapy Adjuvant Development

Screen the compound for selective inhibition of bacterial β-glucuronidase, a validated target for preventing irinotecan-induced diarrhea [5]. The pyrazolo[4,3-c]quinoline scaffold is the core of recently patented β-glucuronidase inhibitors (US 2020/0113878 A1), and the unique 8-fluoro/3-methoxy/3-nitrophenyl substitution pattern of this compound has not been evaluated in this assay, offering the opportunity to expand SAR into previously uncharted chemical space.

Quote Request

Request a Quote for 8-fluoro-3-(3-methoxyphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.